![molecular formula C10H20ClNO B2892390 (4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride CAS No. 916211-25-1](/img/structure/B2892390.png)
(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride” is a chemical compound with the CAS number 916211-25-1 . It has a molecular formula of C₁₀H₂₀ClNO and a molecular weight of 205.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7,10H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Nanoparticle Synthesis and Characterization
One study utilized a hetero bicyclic compound, which includes a structure similar to the query compound, as a reducing and stabilizing agent to prepare zinc nanoparticles. This innovative approach was characterized by various spectroscopic and microscopic techniques, demonstrating the compound's utility in nanomaterial synthesis (Pushpanathan & Kumar, 2014).
Catalytic Oxidation of Secondary Alcohols
Another research area explored the application of a dinuclear μ-chlorido-bridged manganese(II) complex, derived from a reaction involving a similar bicyclic amine, in the catalytic oxidation of secondary alcohols. This study shows the potential of such compounds in facilitating chemical transformations, leading to efficient synthesis processes (Alexandru et al., 2014).
Template Generation in Synthesis
The compound also finds application in the in-situ template generation for synthesizing open-framework zinc phosphites and phosphates. This process involves N-methylation transformations, showcasing the compound's role in enabling the formation of novel structures through direct methylation from methanol molecules (Wang et al., 2013).
High-Pressure Reactions
Research on high-pressure induced reactions highlighted the formation of solvate crystals from a related compound, 1,4-Diazabicyclo[2.2.2]octane perchlorate, with methanol. This study sheds light on the effects of pressure on the solvation and crystallization processes, opening new avenues for understanding solvate formation under extreme conditions (Anioła et al., 2014).
Direct N-Monomethylation
Furthermore, a general and efficient method for the direct N-monomethylation of aromatic primary amines using methanol has been developed, showcasing the versatility of methanol and related compounds in facilitating straightforward chemical modifications. This approach emphasizes the compound's significance in synthetic chemistry, particularly in modifying amine functionalities (Li et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c11-7-9-1-4-10(8-12,5-2-9)6-3-9;/h12H,1-8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRZXKBKFQIDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CN)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
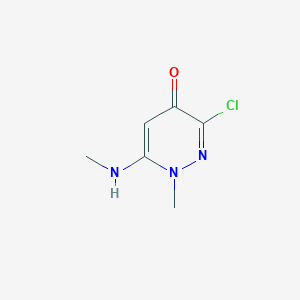
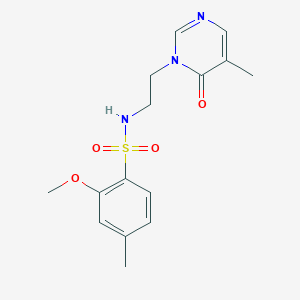


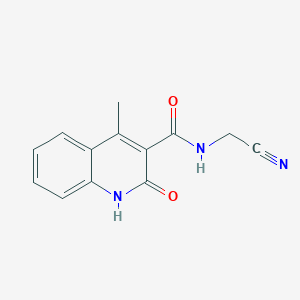
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2892314.png)
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-indazole-3-carboxamide](/img/structure/B2892317.png)
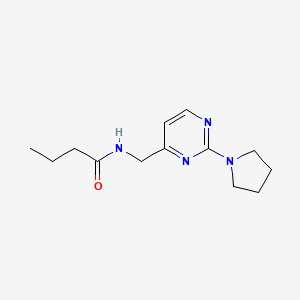
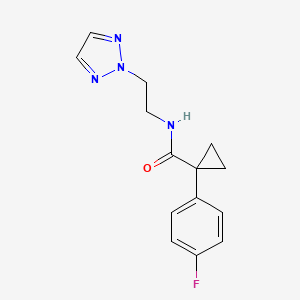
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid](/img/structure/B2892324.png)

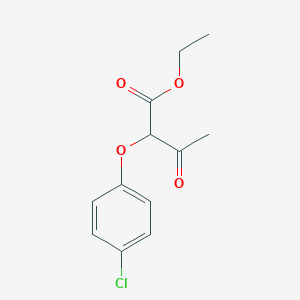
![6-Oxabicyclo[3.2.2]nonan-4-amine hydrochloride](/img/structure/B2892329.png)
![2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B2892330.png)
